AKN-028, chemically known as N-3-(1H-indol-5-yl)-5-pyridin-4-yl-pyrazine-2,3-diamine, is a novel small molecule classified as a tyrosine kinase inhibitor. It specifically targets the FMS-like receptor tyrosine kinase 3 (FLT3), which is implicated in the pathogenesis of acute myeloid leukemia (AML). The compound has garnered attention due to its significant cytotoxic activity against AML cell lines and primary cultures, making it a candidate for further clinical evaluation and potential therapeutic use.
AKN-028 was developed through collaborative efforts involving Akinion Pharmaceuticals and Biovitrum AB. It falls under the category of antineoplastic agents, particularly focusing on hematological malignancies. The compound is recognized for its ability to inhibit specific signaling pathways that promote tumor growth and survival in cancer cells, especially those expressing mutated forms of FLT3.
The synthesis of AKN-028 involves several key steps, primarily utilizing nucleophilic aromatic substitution (SNAr) reactions and Suzuki coupling techniques. The process begins with the reaction of 2-amino-3,5-dibromopyrazine with 5-aminoindole in dimethyl sulfoxide (DMSO), facilitated by triethylamine as a base under elevated temperatures.
Key Steps in Synthesis:
For industrial production, the synthesis protocol has been optimized to enhance regioselectivity and improve purity by reducing the amount of DMSO used during reactions, thus increasing reaction rates and facilitating the removal of residual palladium .
The molecular formula for AKN-028 is C₁₄H₁₅N₅, with a molecular weight of 253.31 g/mol. The structure features:
The three-dimensional conformation allows for effective binding to the FLT3 receptor, which is critical for its inhibitory activity.
AKN-028 primarily undergoes substitution reactions during its synthesis:
These reactions are characterized by their regioselectivity and efficiency, crucial for achieving high yields necessary for clinical applications .
AKN-028 exerts its pharmacological effects by inhibiting FLT3 activity, which is often mutated in AML cases. The inhibition leads to:
In vitro studies demonstrate that AKN-028 has an IC50 value of approximately 6 nM against FLT3, indicating potent inhibitory activity .
AKN-028 exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity levels during synthesis .
AKN-028 has shown promise in various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: